N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946271-11-0
VCID: VC6136993
InChI: InChI=1S/C18H24N2O4S/c1-20(2)14(12-6-7-25-11-12)10-19-18(21)13-8-15(22-3)17(24-5)16(9-13)23-4/h6-9,11,14H,10H2,1-5H3,(H,19,21)
SMILES: CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CSC=C2
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.46

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide

CAS No.: 946271-11-0

Cat. No.: VC6136993

Molecular Formula: C18H24N2O4S

Molecular Weight: 364.46

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4,5-trimethoxybenzamide - 946271-11-0

Specification

CAS No. 946271-11-0
Molecular Formula C18H24N2O4S
Molecular Weight 364.46
IUPAC Name N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C18H24N2O4S/c1-20(2)14(12-6-7-25-11-12)10-19-18(21)13-8-15(22-3)17(24-5)16(9-13)23-4/h6-9,11,14H,10H2,1-5H3,(H,19,21)
Standard InChI Key KGLKYSCDHQYUMF-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CSC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide, reflects its bifurcated structure:

  • Thiophene moiety: A sulfur-containing heterocycle at position 3, contributing to electronic diversity and potential metabolic stability.

  • Trimethoxybenzamide group: A 3,4,5-trimethoxylated benzamide, a motif associated with kinase inhibition and microtubule disruption in anticancer agents .

  • Dimethylaminoethyl linker: A flexible spacer enabling conformational adaptability for receptor interactions.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₄S
Molecular Weight364.46 g/mol
IUPAC NameN-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide
SMILESCN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CSC=C2
InChIKeyKGLKYSCDHQYUMF-UHFFFAOYSA-N

Data sourced from VulcanChem confirms the compound’s structural identity, validated via NMR, IR, and mass spectrometry in analogous syntheses .

Synthesis and Characterization

Table 2: Comparative Synthesis Metrics for Analogous Compounds

Compound ClassYield (%)Key ReagentsCharacterization Methods
Thieno[2,3-b]thiophene 60–75NaH, CS₂, Methyl iodideNMR, IR, Elemental Analysis
Thiazol-2-yl derivatives 55–80KOH, DMF, PiperidineNMR, SRB Assay, Docking

Physicochemical Properties and Stability

Solubility and Partitioning

  • LogP: Estimated at 2.1 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Poor (<5 µg/mL predicted), necessitating salt formation (e.g., monoethanolamine) or nanoformulation for in vivo use .

Stability Profile

  • Thermal Stability: Decomposition onset ~220°C (DSC), typical for benzamide derivatives.

  • Photostability: Thiophene’s conjugated system may confer UV resistance, reducing photodegradation .

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